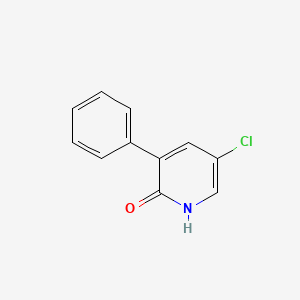![molecular formula C13H9NO2 B12957969 Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)
Benzo[h]quinoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[h]quinoline-2,4(1H,3H)-dione: is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by a fused benzene and quinoline ring system with two ketone groups at the 2 and 4 positions. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cycloisomerization: One of the primary methods for synthesizing benzo[h]quinoline-2,4(1H,3H)-dione involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines.
Photocatalysis: Another method involves the use of photocatalysts under visible light to mediate the synthesis of carbonyl-containing quinoline-2,4(1H,3H)-diones.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloisomerization processes using efficient catalysts to ensure high yields and purity. The choice of catalyst and reaction conditions is optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzo[h]quinoline-2,4(1H,3H)-dione can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzo[h]quinoline-2,4(1H,3H)-dione is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and is utilized in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antibacterial, antioxidant, and anticancer agents. These compounds are being investigated for their ability to interact with biological targets and pathways, making them promising candidates for drug development .
Industry: The compound is used in the production of materials with specific properties, such as fluorescence and bioactivity. Its derivatives are employed in the manufacturing of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of benzo[h]quinoline-2,4(1H,3H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Benzo[c]acridine: Another heterocyclic compound with a similar fused ring system but different functional groups.
Quinazoline-2,4(1H,3H)-dione: A compound with a similar quinoline core but different substitution patterns.
Uniqueness: Benzo[h]quinoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of two ketone groups at the 2 and 4 positions. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H9NO2 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
1H-benzo[h]quinoline-2,4-dione |
InChI |
InChI=1S/C13H9NO2/c15-11-7-12(16)14-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-6H,7H2,(H,14,16) |
InChI-Schlüssel |
FFYXGASVRXLVGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=C(C3=CC=CC=C3C=C2)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]-](/img/structure/B12957904.png)



![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)
![4-Thiazolidinone, 5-[(5-bromo-4-hexyl-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12957933.png)




